molecular formula C11H13ClSi B8431514 (2-Chlorophenylethynyl)-trimethylsilane

(2-Chlorophenylethynyl)-trimethylsilane

Cat. No.: B8431514
M. Wt: 208.76 g/mol
InChI Key: CXFAEEQKUQCOOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chlorophenylethynyl)-trimethylsilane is an organosilicon compound characterized by a phenylethynyl group substituted with a chlorine atom at the ortho position, linked to a trimethylsilane moiety. This compound is of interest in organic synthesis due to the unique electronic and steric properties imparted by the chlorine substituent and the ethynyl-silane framework.

Properties

Molecular Formula

C11H13ClSi

Molecular Weight

208.76 g/mol

IUPAC Name

2-(2-chlorophenyl)ethynyl-trimethylsilane

InChI

InChI=1S/C11H13ClSi/c1-13(2,3)9-8-10-6-4-5-7-11(10)12/h4-7H,1-3H3

InChI Key

CXFAEEQKUQCOOD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC=CC=C1Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituent Position Key Functional Groups logP (Calculated) Electronic Effects
(2-Chlorophenylethynyl)-trimethylsilane 2-chloro Ethynyl, trimethylsilane Not reported Electron-withdrawing (ortho-Cl)
(3-Chlorophenylethynyl)-trimethylsilane 3-chloro Ethynyl, trimethylsilane 2.885 Electron-withdrawing (meta-Cl)
Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane Boronate ester Ethynyl, boronate, silane Not reported Electron-deficient (boron)
Trimethyl(2-pyren-1-ylethynyl)silane Pyrenyl Ethynyl, pyrene, silane Not reported Electron-rich (pyrene π-system)

Key Observations :

  • Electronic Effects : Chlorine’s electron-withdrawing nature enhances the electrophilicity of the ethynyl group, facilitating nucleophilic substitutions or cross-couplings. In contrast, the pyrenyl analog () exhibits extended π-conjugation, favoring applications in optoelectronics .
  • Boronate Analogs : The boron-containing derivative () serves as a Suzuki-Miyaura coupling precursor, leveraging boron’s reactivity with palladium catalysts. The silane group here stabilizes intermediates during synthesis .

Insights :

  • The boronate-silane compound () achieves high yields under mild conditions, suggesting that similar protocols could apply to the target compound.
  • Pyrenyl-silane synthesis () employs cross-coupling methods, indicating that (2-Chlorophenylethynyl)-trimethylsilane might also participate in Sonogashira or Heck reactions for functionalized arene synthesis .

Q & A

Q. What factors influence the stability of (2-chlorophenylethynyl)-trimethylsilane under varying experimental conditions?

  • Methodological Answer : Stability is affected by:
  • Moisture : Hydrolysis of Si–C bonds generates silanols and HCl, detectable via pH shifts .
  • Temperature : Degrades above 150°C, forming chlorobenzene and trimethylsilanol .
  • Light Exposure : UV radiation induces homolytic cleavage of C≡C bonds, producing radicals detectable by EPR .
  • Mitigation : Store at –20°C under argon with molecular sieves to prolong shelf life .

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